molecular formula C23H18Cl2N2 B420798 3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

Cat. No.: B420798
M. Wt: 393.3g/mol
InChI Key: QOSXKVNZPOEPHU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves the reaction of appropriate chlorophenyl and phenyl precursors under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(E)-2-(4-chlorophenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C23H18Cl2N2/c24-19-11-6-17(7-12-19)8-15-21-16-23(18-9-13-20(25)14-10-18)27(26-21)22-4-2-1-3-5-22/h1-15,23H,16H2/b15-8+

InChI Key

QOSXKVNZPOEPHU-OVCLIPMQSA-N

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES

C1C(N(N=C1C=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(N(N=C1C=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.